Cas no 15458-53-4 (Trifluoromethanesulfonyl bromide)

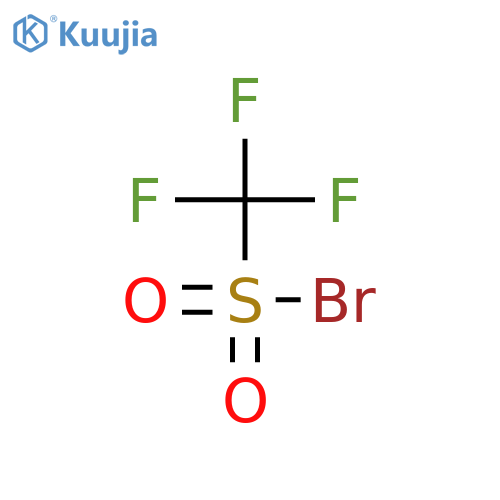

15458-53-4 structure

商品名:Trifluoromethanesulfonyl bromide

CAS番号:15458-53-4

MF:CBrF3O2S

メガワット:212.973709106445

MDL:MFCD29969516

CID:2779329

PubChem ID:14000568

Trifluoromethanesulfonyl bromide 化学的及び物理的性質

名前と識別子

-

- trifluoromethanesulfonyl bromide

- Triflyl Bromide

- Methanesulfonyl bromide, trifluoro-

- T3592

- AKOS037621372

- Trifluoromethanesulfonylbromide

- MFCD29969516

- IMNIECVIVJOTBH-UHFFFAOYSA-N

- 15458-53-4

- DTXSID40553989

- SCHEMBL1005545

- DTXCID20504772

- AS-85827

- 833-455-6

- Trifluoromethanesulfonyl bromide

-

- MDL: MFCD29969516

- インチ: 1S/CBrF3O2S/c2-8(6,7)1(3,4)5

- InChIKey: IMNIECVIVJOTBH-UHFFFAOYSA-N

- ほほえんだ: BrS(C(F)(F)F)(=O)=O

計算された属性

- せいみつぶんしりょう: 211.87545g/mol

- どういたいしつりょう: 211.87545g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 8

- 回転可能化学結合数: 0

- 複雑さ: 161

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 42.5

- 疎水性パラメータ計算基準値(XlogP): 1.8

Trifluoromethanesulfonyl bromide セキュリティ情報

-

記号:

- ヒント:あぶない

- 危害声明: H290-H314

- 警告文: P234-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P390-P405-P406-P501

- 包装グループ:II

- ちょぞうじょうけん:0-10°C

Trifluoromethanesulfonyl bromide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1261569-1g |

Trifluoromethanesulfonylbromide |

15458-53-4 | 95% | 1g |

$155 | 2024-06-06 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T3592-1G |

Trifluoromethanesulfonyl Bromide |

15458-53-4 | >95.0%(GC) | 1g |

¥590.00 | 2024-04-17 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T872474-1g |

Trifluoromethanesulfonyl Bromide |

15458-53-4 | 95% | 1g |

¥850.50 | 2022-08-31 | |

| abcr | AB550356-5 g |

Trifluoromethanesulfonyl Bromide; . |

15458-53-4 | 5g |

€308.10 | 2022-08-31 | ||

| Aaron | AR01EH2T-1g |

Trifluoromethanesulfonylbromide |

15458-53-4 | 95% | 1g |

$99.00 | 2025-02-10 | |

| A2B Chem LLC | AX53833-1g |

Trifluoromethanesulfonylbromide |

15458-53-4 | >95.0%(GC) | 1g |

$51.00 | 2024-04-20 | |

| abcr | AB550356-5g |

Trifluoromethanesulfonyl Bromide; . |

15458-53-4 | 5g |

€305.50 | 2024-08-02 | ||

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | TCIT3592-5g |

Trifluoromethanesulfonyl Bromide |

15458-53-4 | >95.0%GC | 5g |

¥1975.00 | 2024-08-09 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | X209396A-5g |

Trifluoromethanesulfonyl bromide |

15458-53-4 | 5g |

¥3941.0 | 2024-07-20 | ||

| 1PlusChem | 1P01EGUH-5g |

Trifluoromethanesulfonylbromide |

15458-53-4 | >95.0%(GC) | 5g |

$218.00 | 2023-12-21 |

Trifluoromethanesulfonyl bromide 関連文献

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

15458-53-4 (Trifluoromethanesulfonyl bromide) 関連製品

- 624-75-9(Iodoacetonitrile)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:15458-53-4)Trifluoromethanesulfonyl bromide

清らかである:99%

はかる:5g

価格 ($):248.0